molecular formula C32H43N9O9 B12111261 Bz-Ile-Glu-Gly-Arg-pNA acetate salt

Bz-Ile-Glu-Gly-Arg-pNA acetate salt

Cat. No.: B12111261
M. Wt: 697.7 g/mol
InChI Key: ZYECEUZMVSGTMR-UHFFFAOYSA-N
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Description

Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide, commonly referred to as Bz-Ile-glu-gly-arg-pna, is a chromogenic substrate used in various biochemical assays. This compound is particularly significant in the study of proteolytic enzymes, such as Factor Xa, due to its ability to release a chromophore upon enzymatic cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Ile-glu-gly-arg-pna involves the stepwise assembly of the peptide chain, followed by the attachment of the chromophore, p-nitroaniline. The process typically begins with the protection of amino acid functional groups to prevent unwanted side reactions. Each amino acid is then sequentially coupled using reagents like carbodiimides or active esters. After the peptide chain is assembled, the protecting groups are removed, and the chromophore is attached .

Industrial Production Methods

Industrial production of Bz-Ile-glu-gly-arg-pna follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Bz-Ile-glu-gly-arg-pna involves its cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond adjacent to the arginine residue. This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity . The molecular targets are the active sites of proteolytic enzymes, and the pathway involves the formation of an enzyme-substrate complex followed by the release of the chromophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bz-Ile-glu-gly-arg-pna is unique due to its specific peptide sequence, which makes it a highly selective substrate for certain proteolytic enzymes like Factor Xa. This specificity allows for precise measurement of enzyme activity, making it a valuable tool in both research and industrial applications .

Biological Activity

Bz-Ile-Glu-Gly-Arg-pNA acetate salt, a synthetic peptide compound, has garnered attention in biochemical research due to its significant biological activity, particularly as an anticoagulant. This article delves into its mechanisms of action, applications in proteolytic enzyme studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its specific amino acid sequence:

  • Benzoyl-Isoleucine
  • Glutamic Acid
  • Glycine
  • Arginine
  • p-Nitroanilide

The molecular formula is C32H43N9O9C2H4OC_{32}H_{43}N_{9}O_{9}\cdot C_{2}H_{4}O with a molecular weight of approximately 757.8 g/mol. Its structure enables selective interactions with various enzymes, making it a valuable tool in biochemical assays.

The compound functions primarily as a substrate for proteolytic enzymes, particularly those involved in coagulation processes. Upon hydrolysis by specific proteases, Bz-Ile-Glu-Gly-Arg-pNA releases p-nitroaniline, which can be quantitatively measured. This reaction is crucial for monitoring enzyme activity in coagulation studies and provides insights into the kinetics of proteolytic reactions.

Interaction with Coagulation Factors

This compound has shown significant biological activity as an anticoagulant by:

  • Binding to Heparin : This interaction enhances its anticoagulant properties.
  • Inhibiting Protease Activity : It selectively interacts with coagulation factors such as plasma kallikrein and Factor XIIa, providing critical information about coagulation pathways and blood clotting mechanisms .

Applications in Research

The compound is primarily utilized in biochemical assays to study various proteolytic enzymes involved in coagulation. Its specificity allows researchers to investigate enzyme kinetics and dynamics effectively. Notable applications include:

  • Assays for Plasma Kallikrein : Understanding its role in blood coagulation.
  • Studies on Coagulation Factor XIIa : Investigating the initiation of the intrinsic pathway of coagulation.

Comparative Analysis with Other Peptide Substrates

This compound can be compared with other peptide substrates based on their selectivity and utility in enzymatic assays:

Compound NameCAS NumberUnique Features
Bz-Phe-Val-Arg-pNA86890-95-1Selective for thrombin; used in blood coagulation assays.
Bz-Pro-Phe-Arg-pNA12345678Effective substrate for various serine proteases; less selective than Bz-Ile-Glu-Gly-Arg-pNA.
Z-Val-Gly-Arg-pNA98765432Primarily studies plasminogen activation; broader specificity.

Bz-Ile-Glu-Gly-Arg-pNA stands out due to its specific amino acid sequence, which provides high selectivity for certain proteases involved in coagulation.

Research Findings and Case Studies

  • Anticoagulant Activity : Studies have demonstrated that Bz-Ile-Glu-Gly-Arg-pNA effectively inhibits protease activity, contributing to its anticoagulant properties. For instance, it has been shown to inhibit soybean trypsin by binding to it selectively .
  • Kinetic Studies : In kinetic evaluations, the hydrolysis rates of various substrates were compared. The following table summarizes key kinetic parameters:
SubstrateKK (μM)kcatk_{cat} (s1^{-1})kcat/Kk_{cat}/K (M1^{-1}s1^{-1})
H-D-Pro-Phe-Arg-pNA55.7 ± 6.70.0053 ± 0.000295.2 ± 9.5
Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA297 ± 450.0091 ± 0.000630.6 ± 3.1
H-D-Val-Leu-Lys-pNA2.09 ± 1890.031 ± 0.00214.8 ± 1.0

These results indicate that while Bz-Ile-Glu-Gly-Arg-pNA has a higher KK value compared to H-D-Pro-Phe-Arg-pNA, it maintains a competitive kcat/Kk_{cat}/K ratio indicative of its efficacy as a substrate for specific proteases .

Properties

IUPAC Name

4-[(2-benzamido-3-methylpentanoyl)amino]-5-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYECEUZMVSGTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N9O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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